3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylisoxazole group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the core structures, followed by their coupling. One common method involves the following steps:
Preparation of 4-methoxyphenyl acetic acid: This can be synthesized from 4-methoxybenzyl chloride through a Grignard reaction followed by oxidation.
Synthesis of 5-phenylisoxazole: This can be achieved through the cyclization of phenylhydrazine with ethyl acetoacetate.
Coupling Reaction: The final step involves coupling the 4-methoxyphenyl acetic acid with 5-phenylisoxazole using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or borane.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: 3-(4-hydroxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and phenylisoxazole groups can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-methoxyphenyl)-N-((5-phenylisoxazol-3-yl)methyl)propylamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its methoxy group can influence its solubility and reactivity, while the phenylisoxazole group can affect its binding interactions with biological targets.
Biological Activity
3-(4-Methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an oxazole ring and a propanamide moiety, which contribute to its biological properties. The synthesis typically involves the reaction of 5-phenyl-1,2-oxazole with a suitable propanamide derivative under controlled conditions. For example, a common synthetic route includes using dichloromethane as a solvent and triethylamine as a base to facilitate the reaction.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various cellular pathways:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. It may target specific enzymes involved in cell cycle regulation or apoptosis pathways.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this derivative may also exhibit such properties through mechanisms involving membrane disruption or inhibition of nucleic acid synthesis .
Anticancer Activity
Recent studies have evaluated the anticancer effects of similar compounds on various cancer cell lines. For instance, compounds with methoxy substitutions have been linked to enhanced cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. In one study, derivatives with a 3-methoxyphenyl group exhibited significant cytotoxicity with IC50 values in the low micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Similar Methoxy Derivative | MDA-MB-231 | 6.6 |
1,3,4-Thiadiazole Derivative | MCF-7 | 40.30 ± 2 |
Antimicrobial Activity
In terms of antimicrobial activity, compounds structurally related to this compound have been tested against various pathogens. For example, studies indicate that derivatives containing oxazole rings can exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Case Studies
- Breast Cancer Study : A study investigating the effects of methoxy-substituted oxazole derivatives on breast cancer cells revealed that certain compounds led to increased apoptosis rates in both MCF-7 and MDA-MB-231 cells after 24 hours of treatment. Flow cytometry analysis confirmed these findings by showing increased levels of pro-apoptotic markers .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of oxazole derivatives highlighted their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the methoxy group significantly influenced the antimicrobial potency .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-10-7-15(8-11-18)9-12-20(23)21-14-17-13-19(25-22-17)16-5-3-2-4-6-16/h2-8,10-11,13H,9,12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHKZBVPQVTBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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